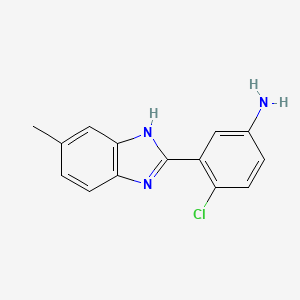
3-Amino-4-dimethylamino-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-dimethylamino-benzonitrile is an organic compound that belongs to the class of aminobenzonitriles. It is characterized by the presence of both amino and dimethylamino groups attached to a benzonitrile core. This compound is of significant interest due to its unique photophysical properties, particularly its ability to undergo intramolecular charge transfer, which results in dual fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-dimethylamino-benzonitrile typically involves the reaction of 4-dimethylaminobenzonitrile with an appropriate amine source. One common method is the nucleophilic aromatic substitution reaction where 4-dimethylaminobenzonitrile is treated with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-Amino-4-dimethylamino-benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学的研究の応用
3-Amino-4-dimethylamino-benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a model compound in photophysical studies due to its dual fluorescence properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
作用機序
The primary mechanism by which 3-Amino-4-dimethylamino-benzonitrile exerts its effects is through intramolecular charge transfer (ICT). Upon excitation, the electron density is transferred from the dimethylamino group to the benzonitrile moiety, resulting in dual fluorescence. This process is influenced by the twisting of the amino group around the carbon-nitrogen bond, which facilitates the charge transfer .
類似化合物との比較
Similar Compounds
4-Dimethylamino-benzonitrile: Similar in structure but lacks the additional amino group.
3-Aminobenzonitrile: Lacks the dimethylamino group, resulting in different photophysical properties.
4-Aminobenzonitrile: Similar but with the amino group in a different position, affecting its reactivity and properties.
Uniqueness
3-Amino-4-dimethylamino-benzonitrile is unique due to its dual fluorescence, which is not commonly observed in other similar compounds. This property makes it particularly valuable in photophysical studies and applications requiring precise fluorescence characteristics .
特性
IUPAC Name |
3-amino-4-(dimethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYWINXSALIDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7819749.png)



![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B7819772.png)





![[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7819800.png)

![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B7819815.png)

